

An In-depth Technical Guide to the Antihypertensive Agent MDL-899

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Compound of Interest

Compound Name: ST-899

Cat. No.: B1240033

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Core Compound Identification and Chemical Properties

The compound initially referenced as **ST-899** is identified as MDL-899, a novel, long-acting antihypertensive vasodilator. Its formal chemical name is N-(2,5-dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride.

A comprehensive summary of its known chemical and physical properties is provided in the table below.

Property	Value	Source
IUPAC Name	N-(2,5-dimethyl-1H-pyrrol-1-yl)-6-(morpholin-4-yl)pyridazin-3-amine hydrochloride	(Derived from Chemical Name)
Molecular Formula	C ₁₄ H ₁₉ N ₅ O·HCl	[1]
Molecular Weight	309.8 g/mol (hydrochloride salt)	(Calculated from formula)
Appearance	White powder	[1]
SMILES	<chem>CC1=CC=C(C)N1N2C=CC(=N2)C3=NN=C(C=C3)N4CCOCC4.Cl</chem>	(Derived from structure)

Chemical Structure:

Caption: Chemical structure of MDL-899 hydrochloride.

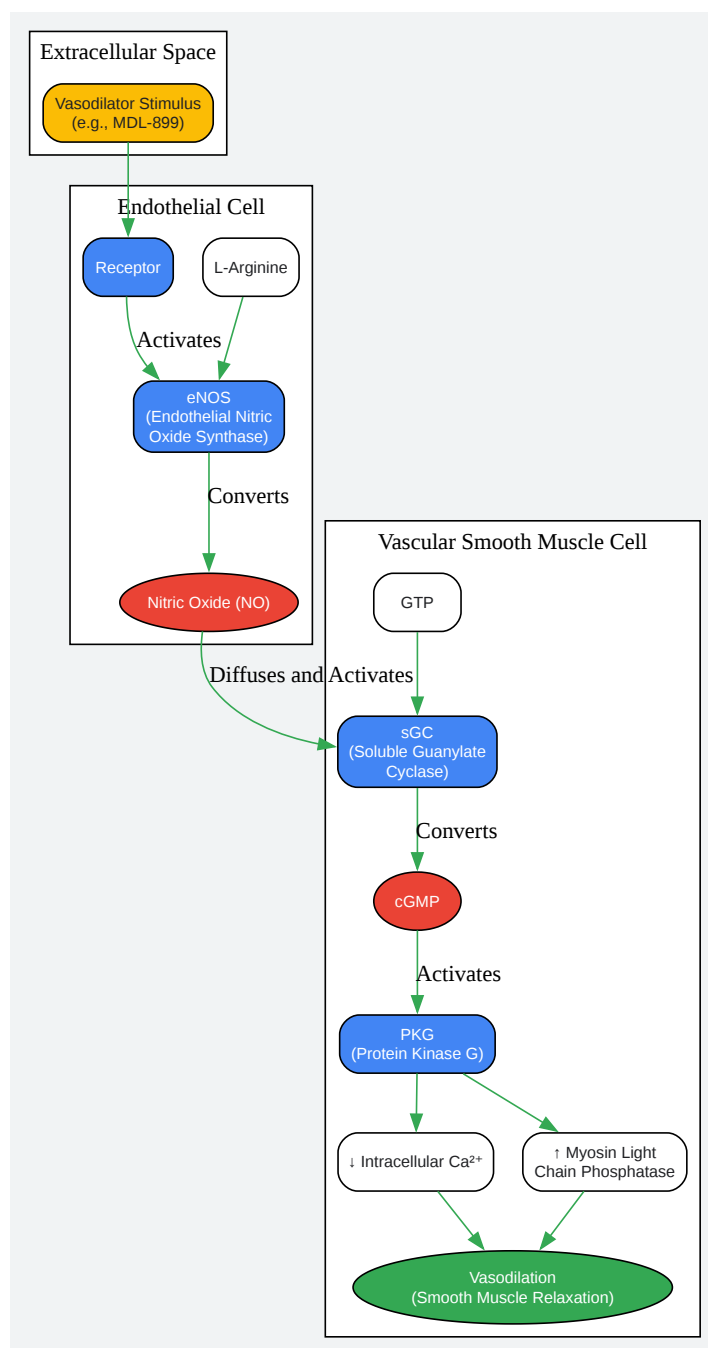
Pharmacological Profile

MDL-899 is a potent, long-acting antihypertensive agent with a primary mechanism of action as a vasodilator.[2]

Mechanism of Action

The hypotensive effects of MDL-899 are attributed to its ability to induce vasodilation, leading to a decrease in total peripheral resistance.[2] While the precise molecular targets have not been fully elucidated in the available literature, its action is distinct from several common vasodilator mechanisms. Studies have shown that MDL-899 does not exhibit alpha-blocking activity, beta-2-stimulating activity, or prostaglandin-releasing activity.[2] This suggests a direct effect on the vascular smooth muscle or a novel signaling pathway.

The following diagram illustrates a generalized signaling pathway for vasodilation, which is the principal mechanism of action for MDL-899.



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Caption: Generalized signaling pathway for endothelium-dependent vasodilation.

Pharmacodynamic Effects in Preclinical Models

In vivo studies in hypertensive animal models have demonstrated the significant and sustained antihypertensive effects of MDL-899.

Animal Model	Route of Administration	Effective Dose (ED ₅₀)	Peak Effect	Duration of Action	Reference
Spontaneously Hypertensive Rats (SHR)	Oral	4.4 mg/kg	3 hours	> 7 hours	[2]
Spontaneously Hypertensive Rats (SHR)	Intravenous	1.26 mg/kg	-	> 7 hours	[2]
Milan Hypertensive Strain (MHS) Rats	Oral	18 mg/kg	3 hours	> 7 hours	[2]
Milan Hypertensive Strain (MHS) Rats	Intravenous	3.2 mg/kg	-	> 7 hours	[2]
Renal Hypertensive Dogs (RHD)	Oral	1.7 mg/kg	3 hours	> 7 hours	[2]
Renal Hypertensive Dogs (RHD)	Intravenous	0.9 mg/kg	-	> 7 hours	[2]

Hemodynamic studies in conscious normotensive rats revealed that the reduction in blood pressure induced by MDL-899 is accompanied by an increase in heart rate and cardiac output, and a decrease in total peripheral resistance.[\[2\]](#)

Experimental Protocols

The following provides a detailed methodology for a key in vivo experiment to assess the antihypertensive effects of a compound like MDL-899, based on standard preclinical protocols.

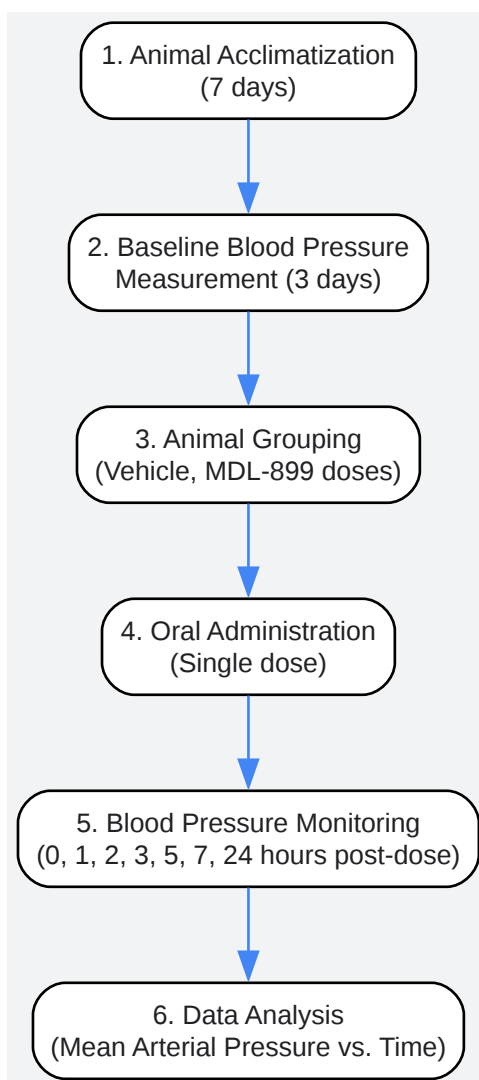
In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

Objective: To determine the dose-dependent antihypertensive effect of MDL-899 following oral administration in conscious SHR.

Materials:

- Male Spontaneously Hypertensive Rats (SHR)
- MDL-899
- Vehicle (e.g., 0.5% methylcellulose)
- Oral gavage needles
- Syringes
- Non-invasive blood pressure measurement system (e.g., tail-cuff plethysmography)
- Animal restrainers
- Warming platform

Experimental Workflow:



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Caption: Workflow for an in vivo antihypertensive study.

Procedure:

- **Animal Acclimatization:** House male SHR^s under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week prior to the experiment.
- **Baseline Blood Pressure Measurement:** For three consecutive days before the study, accustom the rats to the restraint and tail-cuff procedure to minimize stress-induced blood pressure variations. Record baseline systolic and diastolic blood pressure.

- **Animal Grouping:** Randomly assign animals to experimental groups (e.g., vehicle control, and multiple dose levels of MDL-899). A typical group size is 6-8 animals.
- **Dosing:** Prepare a suspension of MDL-899 in the vehicle. Administer the assigned treatment to each animal via oral gavage.
- **Blood Pressure Monitoring:** Measure systolic and diastolic blood pressure at predetermined time points post-dosing (e.g., 0, 1, 2, 3, 5, 7, and 24 hours).
- **Data Analysis:** Calculate the mean arterial pressure (MAP) for each animal at each time point. Plot the change in MAP from baseline over time for each treatment group. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine significant differences between the treatment groups and the vehicle control.

Comparative Analysis and Safety Profile

When compared to the established vasodilator hydralazine, MDL-899 demonstrates a slower onset of action but a significantly longer duration of antihypertensive effect.[2] Notably, MDL-899 does not appear to induce the adrenergic system stimulation (e.g., mydriasis, exophthalmos) that can be associated with other vasodilators.[2] Preliminary toxicological assessments suggest that MDL-899 is less toxic and non-mutagenic in comparison to hydralazine.[2]

Conclusion

MDL-899 presents as a promising long-acting antihypertensive agent with a distinct pharmacological profile. Its potent vasodilator activity, coupled with a favorable preliminary safety and tolerability profile in preclinical models, warrants further investigation for its potential therapeutic application in the management of hypertension. Future research should focus on elucidating its precise molecular mechanism of action and conducting comprehensive preclinical toxicology and pharmacokinetic studies to support its progression into clinical development.

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